Cas no 35202-29-0 (4-chloro-5-(4-methylphenyl)pyrimidine)
4-chloro-5-(4-methylphenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-chloro-5-(4-methylphenyl)-
- 4-chloro-5-(4-methylphenyl)pyrimidine
- 35202-29-0
- 4-Chloro-5-(p-tolyl)pyrimidine
- 971-955-7
- CDTIOSNDFAJVNQ-UHFFFAOYSA-N
- Z1777219310
- SCHEMBL7013819
- EN300-8920333
-
- Inchi: 1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3
- InChI Key: CDTIOSNDFAJVNQ-UHFFFAOYSA-N
- SMILES: C1=NC=C(C2=CC=C(C)C=C2)C(Cl)=N1
Computed Properties
- Exact Mass: 204.0454260Da
- Monoisotopic Mass: 204.0454260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.8Ų
4-chloro-5-(4-methylphenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8920333-0.05g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-8920333-0.1g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
| Enamine | EN300-8920333-0.25g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-8920333-0.5g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-8920333-1.0g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
| Enamine | EN300-8920333-2.5g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
| Enamine | EN300-8920333-5.0g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
| Enamine | EN300-8920333-10.0g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-21 | |
| Enamine | EN300-8920333-1g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95% | 1g |
$871.0 | 2023-09-01 | |
| Enamine | EN300-8920333-5g |
4-chloro-5-(4-methylphenyl)pyrimidine |
35202-29-0 | 95% | 5g |
$2525.0 | 2023-09-01 |
4-chloro-5-(4-methylphenyl)pyrimidine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 4-chloro-5-(4-methylphenyl)pyrimidine
Introduction to 4-chloro-5-(4-methylphenyl)pyrimidine (CAS No. 35202-29-0)
4-chloro-5-(4-methylphenyl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 35202-29-0, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental scaffold in medicinal chemistry. The presence of a chloro substituent at the 4-position and a 4-methylphenyl group at the 5-position imparts unique reactivity and functional properties, making it a valuable building block for various synthetic applications.
The structural features of 4-chloro-5-(4-methylphenyl)pyrimidine contribute to its versatility in chemical transformations. The chloro group is highly reactive and can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Meanwhile, the 4-methylphenyl ring provides steric and electronic influences that can modulate the reactivity of the pyrimidine core. These characteristics have positioned this compound as a key intermediate in the development of novel therapeutic agents.
In recent years, 4-chloro-5-(4-methylphenyl)pyrimidine has garnered attention in academic and industrial research due to its role in synthesizing biologically active molecules. One notable area of interest is its application in the development of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The pyrimidine scaffold is particularly well-suited for designing small-molecule inhibitors that interact with protein kinases, which are enzymes involved in cell signaling pathways.
Recent studies have highlighted the utility of 4-chloro-5-(4-methylphenyl)pyrimidine in generating novel inhibitors of Janus kinases (JAKs). JAKs play a pivotal role in inflammatory responses and are implicated in several autoimmune disorders. By leveraging the reactivity of the chloro group, researchers have been able to introduce pharmacophores that selectively inhibit JAK activity. For instance, modifications at the 5-position with different substituents have been explored to enhance binding affinity and selectivity against specific JAK isoforms.
Another emerging field where 4-chloro-5-(4-methylphenyl)pyrimidine has shown promise is in the synthesis of antiviral agents. The pyrimidine core is a common motif in nucleoside analogs, which are widely used to treat viral infections such as HIV and hepatitis B. Researchers have demonstrated that incorporating halogenated pyrimidines like 4-chloro-5-(4-methylphenyl)pyrimidine can lead to compounds with enhanced antiviral activity. The chloro group facilitates further derivatization into nucleoside-like structures, which can mimic natural nucleobases and interfere with viral replication.
The agrochemical industry has also recognized the potential of 4-chloro-5-(4-methylphenyl)pyrimidine as a precursor for developing novel pesticides and herbicides. Pyrimidine derivatives are known for their efficacy in controlling pests and weeds by disrupting essential biological processes. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity of these compounds. For example, studies have shown that certain derivatives of 4-chloro-5-(4-methylphenyl)pyrimidine exhibit herbicidal properties by inhibiting key enzymes involved in plant growth regulation.
The synthetic methodologies involving 4-chloro-5-(4-methylphenyl)pyrimidine have been refined over time to achieve higher yields and selectivity. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the pyrimidine core. These advances have not only streamlined the synthesis process but also opened new avenues for structural diversification. The ability to rapidly modify this intermediate allows for rapid screening of lead compounds, accelerating drug discovery efforts.
In conclusion, 4-chloro-5-(4-methylphenyl)pyrimidine (CAS No. 35202-29-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for designing biologically active molecules, particularly kinase inhibitors and antiviral agents. As research continues to uncover new therapeutic targets, the demand for high-quality intermediates like 4-chloro-5-(4-methylphenyl)pyrimidine is expected to grow, driving further innovation in synthetic chemistry.
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